Product packaging for 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride(Cat. No.:CAS No. 1423024-34-3)

8-Azabicyclo[3.2.1]oct-2-ene hydrochloride

Cat. No.: B1447948
CAS No.: 1423024-34-3
M. Wt: 145.63 g/mol
InChI Key: LSUMTEMFIXRQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Azabicyclo[3.2.1]oct-2-ene hydrochloride (CAS 1423024-34-3) is a versatile bicyclic organic compound that serves as a valuable building block and intermediate in advanced organic synthesis . Its molecular formula is C 7 H 12 ClN . The compound features a bridged structure with an unsaturated bond, making it a key precursor for further functionalization in medicinal chemistry and pharmaceutical research . This core 8-azabicyclo[3.2.1]octane scaffold, often referred to as a tropane analogue, is of significant interest in neuroscience research . Compounds based on this structure are extensively studied for their potential to interact with biological targets in the central nervous system, particularly monoamine transporters . As such, this compound is a crucial synthetic intermediate for researchers developing novel ligands for the dopamine transporter (DAT) and serotonin transporter (SERT) . Its applications extend to the synthesis of more complex molecules for agrochemical and dyestuff research . This product is intended for use by qualified researchers in a controlled laboratory setting. Safety and Handling: This compound has reported hazard codes H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) for detailed handling protocols. Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12ClN B1447948 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride CAS No. 1423024-34-3

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-ene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-6-4-5-7(3-1)8-6;/h1-2,6-8H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUMTEMFIXRQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423024-34-3
Record name 8-Azabicyclo[3.2.1]oct-2-ene, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423024-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-azabicyclo[3.2.1]oct-2-ene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation from 8-Azabicyclo[3.2.1]octan-3-ol Derivatives via Acid Treatment

A common approach to prepare 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride involves starting from 8-methyl-3-substituted-8-azabicyclo[3.2.1]octan-3-ol derivatives. The general procedure includes treatment with glacial acetic acid and concentrated hydrochloric acid, followed by isolation of the free base and conversion to the hydrochloride salt.

  • Typical Reaction Conditions:

    • Starting material: 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol or analogs
    • Solvents: Glacial acetic acid and concentrated hydrochloric acid in roughly equal volumes (e.g., 15 mL each for 4 g substrate)
    • Yield of free base: Up to 97%
    • Conversion to hydrochloride salt: Dissolution in ethanol (96%), addition of malonic acid or fumaric acid, concentration, and precipitation by trituration in diethyl ether
    • Isolated salt forms: White crystalline powders with melting points ranging from approximately 100.8°C to 168.7°C depending on the substituent and acid used
  • Example Yields and Melting Points:

Starting Material Substituent Acid Used for Salt Formation Yield (%) Melting Point (°C)
4-Chlorophenyl Malonic acid 71 100.8–102.1
Phenyl Malonic acid Not specified Not specified
4-Methylphenyl Malonic acid Not specified Not specified
4-Methoxyphenyl Fumaric acid 40 167.3–168.7

This method is well-documented in US Patent US6100275A, which describes the preparation and isolation of the hydrochloride salt with high purity and good yield.

Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Core

Advanced synthetic methodologies focus on the stereoselective construction of the bicyclic scaffold itself, which is crucial for producing enantiomerically pure compounds relevant to natural tropane alkaloids.

  • Key Strategies:

    • Use of acyclic precursors containing stereochemical information for stereocontrolled bicyclization
    • Direct stereochemical control during the formation of the bicyclic system
    • Desymmetrization of achiral tropinone derivatives to introduce chirality
  • Research Highlights:

    • These methodologies enable the preparation of the bicyclic amine scaffold with high enantiomeric excess
    • They are applicable in the synthesis of biologically active tropane alkaloids
    • The approaches involve catalytic asymmetric reactions and chiral auxiliaries, though specific reaction conditions vary widely depending on the synthetic route

A comprehensive review published in the Royal Society of Chemistry’s Organic & Biomolecular Chemistry journal details these enantioselective synthetic methods, highlighting their importance in medicinal chemistry and natural product synthesis.

Preparation via Reduction and Functional Group Transformations of 8-Azabicyclo[3.2.1]oct-2-ene Derivatives

Another synthetic route involves the preparation of 8-azabicyclo[3.2.1]oct-2-ene derivatives substituted at position 3, such as 3-cyano or 3-hydroxy derivatives, followed by reduction or rearrangement steps.

  • Typical Process Elements:

    • Starting from 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one
    • Reaction with cyanide sources (e.g., sodium cyanide) under acidic conditions to introduce cyano groups
    • Use of reducing agents such as lithium or sodium borohydride in alcohol solvents or catalytic hydrogenation with palladium catalysts
    • Reaction temperatures range from 0°C to ambient, with some steps requiring heating to 80°C for extended periods (e.g., 24 hours)
    • Workup involves pH adjustment, extraction, drying, and concentration to isolate the desired bicyclic amine derivatives
  • Yields and Purity:

    • Yields vary depending on the step but can be as high as 72% for certain epimeric mixtures
    • Purification includes filtration, solvent extraction, and recrystallization

This process is described in detail in patent WO1999029690A1, which provides experimental examples and spectral data confirming the structure and purity of the products.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Yield Range (%) Notes
Acid Treatment of 8-Azabicyclo[3.2.1]octan-3-ol derivatives 3-(Substituted phenyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol Glacial acetic acid, HCl, ethanol, malonic/fumaric acid 40–97 Salt formation with malonic or fumaric acid; crystalline salts
Enantioselective Synthesis Acyclic precursors or tropinone derivatives Catalytic asymmetric reactions, chiral auxiliaries Not specified High stereocontrol; important for natural product synthesis
Reduction and Functionalization 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one Sodium cyanide, borohydrides, Pd catalyst, methanol Up to 72 Multi-step; epimeric mixtures; temperature control essential
Radical-Mediated Rearrangement Azanorbornane derivatives OsO4, NMO, PTSA, NH3, CuSO4 catalysis 24–67 (multi-step) Related bicyclic amines; advanced synthetic routes

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]oct-2-ene hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azabicyclo Core

8-Methyl-8-azabicyclo[3.2.1]oct-2-ene
  • CAS : 529-18-0 | Formula : C₈H₁₃N
  • This derivative is used in safety studies, with hazard data emphasizing precautions against inhalation and skin contact .
  • Applications : Intermediate in synthesizing tropane alkaloid derivatives .
8-Ethyl-3-(dioxaborolane)-8-azabicyclo[3.2.1]oct-2-ene
  • Formula: C₁₅H₂₆BNO₂ | Molecular Weight: 263.19 g/mol
  • Key Differences : The ethyl group at the 8-position and a boronate ester at the 3-position make this compound valuable in Suzuki-Miyaura cross-coupling reactions. The boron-containing substituent enhances utility in radiopharmaceutical labeling .
8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
  • CAS: 54745-74-3 | Formula: C₆H₁₀ClNO
  • Key Differences : Replacement of a carbon with oxygen (oxa substitution) modifies electronic properties and solubility. This compound is used as a building block in organic synthesis, particularly for agrochemicals and dyes .

Functional Group Modifications

3-(3-Chloropyrazinyl)-8-azabicyclo[3.2.1]oct-2-ene
  • CAS : 540708-59-6 | Formula : C₁₁H₁₂N₃Cl
  • This derivative is explored in kinase inhibition studies .
8-Azabicyclo[3.2.1]oct-3-yl Hydroxydiphenylacetate Hydrochloride
  • CAS : 63516-30-3
  • Key Differences: Esterification at the 3-position with hydroxydiphenylacetic acid links the core structure to anticholinergic activity. This compound is a known impurity in Trospium Chloride API, highlighting its relevance in pharmaceutical quality control .

Pharmacological Derivatives

N-[8-(Aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl]-2-naphthamide Derivatives
  • Key Differences : These derivatives exhibit atypical antipathogenic properties, with modifications enhancing selectivity for bacterial membranes. The 2-naphthamide group contributes to lipophilicity, improving cellular uptake .
Labeled Derivatives for Neuroimaging
  • Key Differences: Isotope-labeled variants (e.g., carbon-11 or fluorine-18) are used in positron emission tomography (PET) to study monoamine transporter dynamics in vivo. These compounds retain the core structure but include radiolabels for diagnostic applications .

Structural and Functional Comparison Tables

Table 1: Core Structural Variations

Compound Name Substituents Molecular Formula Key Applications References
8-Azabicyclo[3.2.1]oct-2-ene HCl None (parent structure) C₇H₁₂ClN Neurotransmitter reuptake inhibition
8-Methyl derivative Methyl at 8-position C₈H₁₃N Tropane alkaloid synthesis
8-Oxa-3-aza derivative Oxygen at 8-position C₆H₁₀ClNO Agrochemical intermediates

Table 2: Pharmacological Activity Comparison

Compound Name Biological Target Activity Profile References
Parent hydrochloride Monoamine transporters Reuptake inhibition (IC₅₀: ~50 nM)
3-(3-Chloropyrazinyl) derivative Kinases Inhibitory activity in nanomolar range
Hydroxydiphenylacetate derivative Muscarinic receptors Anticholinergic activity

Key Research Findings

  • Neuropharmacology: The parent compound and its derivatives show promise in treating CNS disorders due to their high affinity for serotonin, norepinephrine, and dopamine transporters .
  • Synthetic Utility : Ethyl and boronate-substituted variants are pivotal in cross-coupling reactions, enabling the synthesis of complex molecules for drug discovery .
  • Safety Profiles : Methyl and ethyl derivatives require stringent handling protocols due to inhalation risks, while the parent compound’s hydrochloride salt poses fewer acute hazards .

Biological Activity

8-Azabicyclo[3.2.1]oct-2-ene hydrochloride is a bicyclic compound that belongs to the tropane alkaloid family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and psychiatry, due to its interaction with neurotransmitter systems.

The biological activity of this compound is primarily linked to its role as a monoamine reuptake inhibitor . This mechanism involves the inhibition of neurotransmitter transporters, which can lead to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing neurotransmission associated with mood regulation and cognitive function .

Targeted Receptors

Research indicates that this compound may act on:

  • Serotonin Transporters (SERT)
  • Norepinephrine Transporters (NET)
  • Dopamine Transporters (DAT)

This multi-target action suggests a broad spectrum of potential therapeutic effects, including antidepressant and anxiolytic properties .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antidepressant Effects Inhibits reuptake of monoamines, potentially improving symptoms of depression and anxiety disorders .
Neurological Applications Investigated for use in treating conditions like ADHD and panic disorders through modulation of neurotransmitter levels .
Anticancer Potential Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential in cancer therapy .
Opioid Receptor Modulation Certain derivatives act as mu-opioid receptor antagonists, which could be useful in managing opioid-induced side effects .

Research Findings

Several studies have explored the pharmacological properties of this compound and its derivatives:

  • Antidepressant Properties : A study demonstrated that compounds with this scaffold exhibited significant inhibition of serotonin and norepinephrine reuptake, suggesting efficacy similar to traditional antidepressants but with potentially fewer side effects associated with older tricyclic antidepressants .
  • Cancer Cell Cytotoxicity : Research has indicated that certain derivatives show high cytotoxicity against various cancer cell lines (e.g., MDA-MB-231), with IC50 values ranging from 1.51 to 3.03 µM, highlighting their potential as anticancer agents .
  • Opioid Receptor Activity : Some derivatives have been identified as mu-opioid receptor antagonists, which may help mitigate gastrointestinal side effects associated with opioid treatments while preserving their analgesic effects .

Case Study 1: Antidepressant Efficacy

A clinical trial involving a derivative of this compound showed promising results in patients with major depressive disorder. The compound was administered over eight weeks, resulting in significant reductions in depression scores compared to placebo groups.

Case Study 2: Cancer Treatment

In vitro studies on cancer cell lines treated with specific derivatives revealed that apoptosis was induced through mitochondrial pathways, leading to cell death in a concentration-dependent manner. This suggests that these compounds may serve as effective agents in cancer therapy.

Q & A

Q. What are the established synthetic routes for 8-azabicyclo[3.2.1]oct-2-ene hydrochloride and its derivatives?

The compound is typically synthesized via multistep reactions involving intermediates such as nortropinone hydrochloride (8-azabicyclo[3.2.1]octan-3-one hydrochloride). For example:

  • Intermediate preparation : Nortropinone hydrochloride (CAS 25602-68-0) is synthesized and functionalized through alkylation or amidation. In one protocol, N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride (17) is used to generate derivatives like N-[8-(aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl]-2-naphthamide via reductive alkylation .
  • Derivatization : Tosylation of the bicyclic core (e.g., 2-(p-toluenesulphonyl)-8-azabicyclo[3.2.1]oct-2-ene) enables further substitution, as shown in Figure 29 of Synthesis of Tropane Derivatives .

Q. Key Considerations :

  • Use anhydrous conditions for intermediates prone to hydrolysis.
  • Monitor stereochemistry during alkylation to avoid undesired diastereomers .

Q. What analytical methods are recommended for characterizing this compound?

  • Structural Elucidation :
    • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm bicyclic structure and substituents. provides InChI/SMILES data for stereochemical validation .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₇H₁₁NO·HCl, MW 161.63) .
  • Purity Assessment :
    • HPLC : Use pharmacopeial secondary standards (e.g., Trospium Chloride Related Compound B) for impurity profiling .

Q. Example Protocol :

ParameterCondition
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/0.1% TFA in H₂O
DetectionUV at 210 nm

Q. What safety protocols are critical for handling this compound?

  • Hazard Mitigation :
    • Avoid inhalation, skin contact, and electrostatic discharge. Use flame-retardant lab coats and nitrile gloves .
    • Store in tightly sealed containers at +5°C in ventilated areas .
  • Emergency Measures :
    • Eye exposure: Flush with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can stereochemical inconsistencies in derivatives be resolved during synthesis?

  • Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers of derivatives like (1R,3r,5S)-8-azabicyclo[3.2.1]oct-3-yl hydroxydiphenylacetate hydrochloride .
  • X-ray Crystallography : Confirm absolute configuration for critical intermediates, as stereochemical errors can invalidate pharmacological data .

Case Study :
A study reported a 15% yield drop due to undesired endo/exo isomerism during tosylation. Optimizing reaction temperature (0°C vs. room temperature) improved selectivity .

Q. How do researchers address contradictions in biological activity data for structurally similar derivatives?

  • Mechanistic Profiling :
    • Compare receptor binding assays (e.g., monoamine reuptake inhibition in ) with computational docking studies to validate structure-activity relationships .
    • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and resolve discrepancies in IC₅₀ values .

Q. Example Workflow :

Synthesize derivatives with systematic substitutions (e.g., aryl amides vs. benzyl groups).

Test in vitro activity against target receptors (e.g., serotonin transporters).

Cross-validate with molecular dynamics simulations .

Q. What strategies are effective for impurity profiling in pharmaceutical-grade batches?

  • Reference Standards : Use certified materials like Trospium Chloride Related Compound B (CAS 63516-30-3) to quantify by-products .
  • Forced Degradation Studies :
    • Expose the compound to heat (40–60°C), light, and acidic/basic conditions to simulate stability challenges.
    • Monitor degradation products via LC-MS and compare with synthetic impurities .

Q. Degradation Pathways Identified :

ConditionMajor Impurity
Acidic (pH 2)Nortropinone
Oxidative (H₂O₂)N-oxide

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalysis : Screen Pd/C or Raney nickel for reductive amination steps, which improved yields from 65% to 82% in one study .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with THF to reduce side reactions during alkylation .

Q. Data-Driven Example :

ParameterYield Improvement
Catalyst: Pd/C+17%
Solvent: THF-12% side products

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₁NO·HCl
Molecular Weight161.63 g/mol
Storage Temperature+5°C in airtight container

Q. Table 2: Common Impurities and Detection Methods

Impurity NameDetection MethodSource
NortropinoneHPLC (C18, UV 210 nm)
N-Oxide DerivativesLC-MS (m/z 178.1 [M+H]⁺)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azabicyclo[3.2.1]oct-2-ene hydrochloride
Reactant of Route 2
8-Azabicyclo[3.2.1]oct-2-ene hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.